![molecular formula C10H11NO4 B13012723 2-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13012723.png)
2-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid is an organic compound with the molecular formula C10H11NO4 It is characterized by the presence of an amino group attached to a propanoic acid moiety, which is further substituted with a benzo[d][1,3]dioxole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid typically involves the reaction of benzo[d][1,3]dioxole derivatives with amino acids under specific conditions. One common method involves the use of benzo[d][1,3]dioxole-5-carboxylic acid, which is reacted with an appropriate amino acid derivative in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of this compound .
化学反応の分析
Types of Reactions
2-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acids .
科学的研究の応用
2-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid: A similar compound with a slightly different structure.
2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid: Another related compound with an acetic acid moiety instead of propanoic acid.
Uniqueness
2-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid is unique due to its specific substitution pattern and the presence of the benzo[d][1,3]dioxole ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
特性
分子式 |
C10H11NO4 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC名 |
2-amino-2-(1,3-benzodioxol-5-yl)propanoic acid |
InChI |
InChI=1S/C10H11NO4/c1-10(11,9(12)13)6-2-3-7-8(4-6)15-5-14-7/h2-4H,5,11H2,1H3,(H,12,13) |
InChIキー |
UKKLIAGJTVMYFF-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC2=C(C=C1)OCO2)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate](/img/structure/B13012644.png)


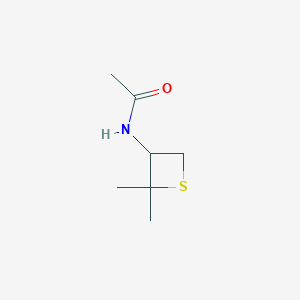
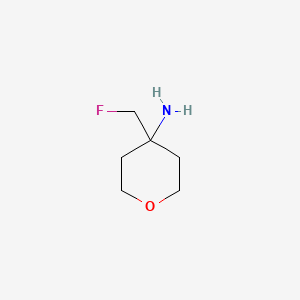
![7-Bromopyrido[3,2-d]pyrimidine](/img/structure/B13012679.png)

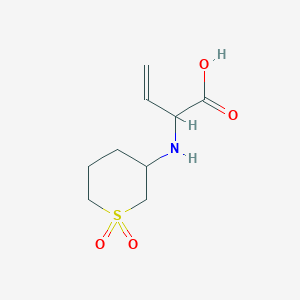
![Ethyl pyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13012697.png)
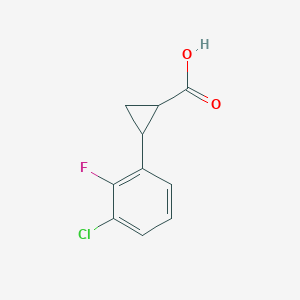
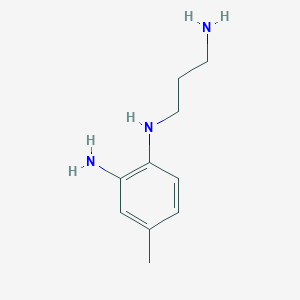
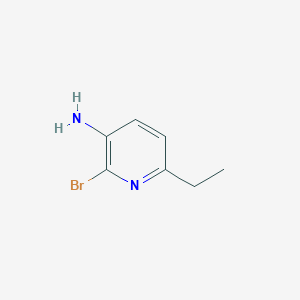
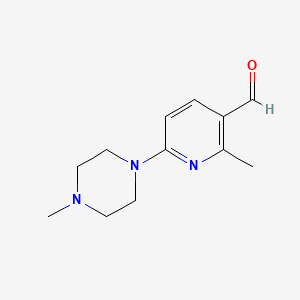
![3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13012745.png)
